5-Bromo-4-methyl-2-(methylthio)pyrimidine chemical properties
5-Bromo-4-methyl-2-(methylthio)pyrimidine chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 5-Bromo-4-methyl-2-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-methyl-2-(methylthio)pyrimidine (CAS No. 1294446-69-7) is a trifunctional heterocyclic compound featuring a pyrimidine core.[1] This structure is strategically decorated with three distinct functional groups: a bromine atom at the 5-position, a methyl group at the 4-position, and a methylthio group at the 2-position. This arrangement provides multiple reaction sites, positioning the molecule as a versatile building block for the synthesis of more complex chemical entities in medicinal chemistry and materials science.[2]
The pyrimidine scaffold is a cornerstone in drug discovery, found in numerous FDA-approved drugs and biologically active compounds.[3][4] The substituents on this particular molecule offer a powerful toolkit for synthetic chemists: the bromo group serves as a handle for cross-coupling reactions, the methylthio group can be modified to modulate electronic properties or act as a leaving group, and the methyl group provides a point of steric and electronic differentiation.
This guide provides a comprehensive overview of the known properties, anticipated reactivity, and potential applications of 5-Bromo-4-methyl-2-(methylthio)pyrimidine. Due to the limited specific experimental data in publicly accessible literature for this exact compound, this document synthesizes information from closely related analogs and established principles of pyrimidine chemistry to provide a robust and predictive technical profile.
Physicochemical and Spectroscopic Profile
The core physicochemical properties of 5-Bromo-4-methyl-2-(methylthio)pyrimidine are summarized below.
Table 1: Core Properties of 5-Bromo-4-methyl-2-(methylthio)pyrimidine
| Property | Value | Source |
| CAS Number | 1294446-69-7 | [1] |
| Molecular Formula | C₆H₇BrN₂S | [1] |
| Molecular Weight | 219.10 g/mol | [1][5] |
| MDL Number | MFCD29760803 | [1] |
Table 2: Comparison of Physical Properties with Related Pyrimidine Analogs
| Compound | Structure | Melting Point (°C) |
| 5-Bromo-2-(methylthio)pyrimidine | 63-68 | |
| 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 158-162 (dec.) |
The presence of the 4-methyl group in the target compound, compared to a hydrogen in 5-Bromo-2-(methylthio)pyrimidine, would be expected to slightly increase the melting point due to increased molecular weight and potentially more efficient crystal packing.
Spectroscopic Characterization (Predicted)
While specific spectra are not published, the expected NMR signatures can be predicted based on the structure:
-
¹H NMR: The spectrum would be expected to show three distinct signals:
-
A singlet for the C6-H proton on the pyrimidine ring, likely in the aromatic region (~8.5-8.8 ppm).
-
A singlet for the methyl group protons at C4, likely around 2.4-2.6 ppm.
-
A singlet for the methylthio group protons at C2, likely around 2.5-2.7 ppm.
-
-
¹³C NMR: The spectrum would show six signals corresponding to the six carbon atoms in the molecule, including the carbons of the pyrimidine ring and the two methyl groups.
Synthesis and Methodology
A definitive, published synthesis for 5-Bromo-4-methyl-2-(methylthio)pyrimidine is not available. However, a plausible and efficient synthetic route can be designed based on established pyrimidine chemistry, particularly the sequential nucleophilic aromatic substitution (SNAr) of dihalopyrimidines. The proposed synthesis starts from the commercially available 5-bromo-2,4-dichloropyrimidine.
Proposed Synthetic Protocol
Reaction Scheme:
Caption: Proposed two-step synthesis of the target compound.
Step 1: Selective Nucleophilic Substitution with a Thiolate
-
To a stirred solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of sodium thiomethoxide or lithium thiomethoxide (1.0 eq) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material and the formation of the monosubstituted product, 5-bromo-2-chloro-4-(methylthio)pyrimidine. The C4 position is generally more reactive towards nucleophilic attack than the C2 position in dichloropyrimidines.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the intermediate.
Step 2: Iron-Catalyzed Cross-Coupling for Methylation
-
Dissolve the purified 5-bromo-2-chloro-4-(methylthio)pyrimidine (1.0 eq) and a catalytic amount of iron(III) acetylacetonate (Fe(acac)₃, ~5 mol%) in a mixture of anhydrous THF and N-Methyl-2-pyrrolidone (NMP).
-
Cool the solution to 0 °C under an inert atmosphere.
-
Add methylmagnesium bromide (CH₃MgBr, ~1.2 eq, as a solution in THF or Et₂O) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
After completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
-
Perform an aqueous workup as described in Step 1.
-
Purify the final product by flash column chromatography or recrystallization to yield 5-Bromo-4-methyl-2-(methylthio)pyrimidine.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the orthogonal reactivity of its functional groups.
The 5-Bromo Position: A Handle for Cross-Coupling
The bromine atom at the C5 position is an ideal handle for transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a C-C bond, enabling the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents.
Caption: Suzuki-Miyaura coupling at the 5-bromo position.
Causality in Experimental Design:
-
Catalyst Choice: Palladium catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly used. The choice of ligand is crucial; bulky, electron-rich phosphine ligands often facilitate the oxidative addition step, which can be challenging with electron-deficient pyrimidines.[6]
-
Base: An aqueous base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming the more nucleophilic boronate species.
-
Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.
The 2-(Methylthio) Group: Modulation and Displacement
The methylthio group is a versatile substituent. It can be retained, or it can be oxidized to create a better leaving group, facilitating nucleophilic aromatic substitution.
Oxidation to Sulfone: The thioether can be readily oxidized to the corresponding sulfoxide and then to the sulfone using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®.[7]
Caption: Oxidation of the methylthio group.
The resulting methylsulfonyl group (-SO₂CH₃) is a powerful electron-withdrawing group and an excellent leaving group.[7] This activates the C2 position for SNAr reactions with a wide range of nucleophiles (amines, alcohols, thiols), allowing for further diversification of the scaffold.
Applications in Research and Drug Development
While specific applications of 5-Bromo-4-methyl-2-(methylthio)pyrimidine have not been documented, its structure makes it a highly valuable intermediate for several key areas:
-
Medicinal Chemistry: As a building block, it can be used to generate libraries of novel compounds for screening against various biological targets. The pyrimidine core is prevalent in kinase inhibitors, antivirals, and antibacterial agents.[3][8][9] The ability to functionalize both the C5 and C2/C4 positions allows for systematic Structure-Activity Relationship (SAR) studies.[8]
-
Fragment-Based Drug Discovery (FBDD): Its relatively low molecular weight and multiple points for synthetic elaboration make it an ideal fragment for FBDD campaigns.
-
Agrochemicals: Substituted pyrimidines are widely used as herbicides and fungicides. This compound could serve as a precursor for new crop protection agents.[9]
-
Materials Science: Heterocyclic compounds are used in the development of organic light-emitting diodes (OLEDs) and other functional materials. The tunable electronic properties of this scaffold could be exploited in this field.[9]
Safety and Handling
No specific safety data sheet (SDS) is available for 5-Bromo-4-methyl-2-(methylthio)pyrimidine. However, based on data for structurally related compounds such as 5-bromo-2-(methylthio)pyrimidine and other halogenated heterocycles, the following precautions are strongly advised:[10][11][12]
-
Hazard Classification (Anticipated): Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.
References
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Reactivity of substituted Pyrimidines with Some Nucleophiles. JOCPR. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline. [Link]
-
PubChem. (n.d.). 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid. National Center for Biotechnology Information. [Link]
-
University of Liverpool. (n.d.). Chapter 10: Pyrimidines. University of Liverpool. [Link]
-
SlideShare. (n.d.). Pyrimidine. SlideShare. [Link]
-
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]
-
Sunway Pharm Ltd. (n.d.). 5-BROMO-4-METHYL-2-(METHYLTHIO)PYRIMIDINE. Sunway Pharm Ltd. [Link]
-
ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media. ResearchGate. [Link]
-
Amerigo Scientific. (n.d.). 5-Bromo-4-methyl-2-(methylthio)pyrimidine. Amerigo Scientific. [Link]
-
Royal Society of Chemistry. (n.d.). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio) - pyrimidines. RSC Publishing. [Link]
-
Oxford Academic. (n.d.). In vitro replication and thermodynamic studies of methylation and oxidation modifications of 6-thioguanine. Nucleic Acids Research. [Link]
-
MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
-
PubMed. (n.d.). Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide. National Center for Biotechnology Information. [Link]
-
LOCKSS. (n.d.). OXIDATION OF 2.4-DISUBSTITUTED PYRIMIDINES WITH ORGANIC PERACIDS. LOCKSS. [Link]
-
National Institutes of Health. (n.d.). Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide. PMC. [Link]
-
National Institutes of Health. (2023, June 2). Recent medicinal approaches of novel pyrimidine analogs: A review. PMC. [Link]
-
MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]
Sources
- 1. 5-Bromo-4-methyl-2-(methylthio)pyrimidine - Amerigo Scientific [amerigoscientific.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyrimidine-Based Drugs | MDPI [mdpi.com]
- 5. 5-BROMO-4-METHYL-2-(METHYLTHIO)PYRIMIDINE - CAS:1294446-69-7 - Sunway Pharm Ltd [3wpharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 9. chemimpex.com [chemimpex.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
